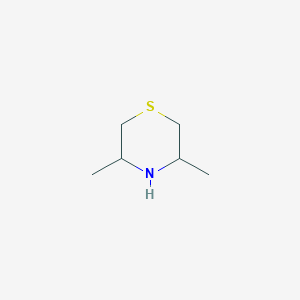

3,5-Dimethylthiomorpholine

Description

Contextualization within Saturated Heterocyclic Systems Research

Research into saturated heterocyclic systems is a dynamic area of organic chemistry. Unlike their aromatic counterparts, the three-dimensional structure and conformational possibilities of saturated rings are paramount to their chemical behavior. Thiomorpholines, including the 3,5-dimethyl derivative, are significant because they are key pharmacophores for the discovery of various agents. researchgate.net The study of such systems contributes to a deeper understanding of stereoelectronic effects, reaction mechanisms, and the principles of asymmetric synthesis. Dihydrobenzo-1-4-thiazines and thiomorpholines are recognized as important structural motifs in medicinal and materials science. researchgate.net

Overview of Structural Features Relevant to Research (Excluding Basic Identification Data)

The most critical structural features of 3,5-Dimethylthiomorpholine from a research perspective are its stereochemistry and conformational isomerism. The presence of two methyl groups at the C-3 and C-5 positions gives rise to cis and trans diastereomers. These isomers are not just chemically distinct but can have different energetic stabilities and can influence the outcomes of reactions in which they participate.

The thiomorpholine (B91149) ring typically adopts a chair conformation, similar to cyclohexane (B81311). In this conformation, the methyl substituents can occupy either axial or equatorial positions. The relative stability of these conformations is a subject of detailed study, as it dictates the molecule's ground-state geometry and its reactivity. For instance, in related disubstituted systems, the trans-isomer with diequatorial substituents is often the most stable minimum energy conformation. researchgate.net The interplay between the different possible chair and twist-boat conformations, and the energy barriers between them, are fundamental aspects of its conformational analysis. researchgate.net This stereochemical complexity makes it a valuable scaffold for developing stereoselective synthetic methods.

| Isomer Configuration | Predominant Conformation | Key Interactions of Interest |

| trans-3,5-Dimethyl | Diequatorial Chair | Gauche interactions between substituents and ring atoms. |

| cis-3,5-Dimethyl | Equatorial-Axial Chair | 1,3-diaxial interactions in the higher energy diaxial conformer. |

This table illustrates the expected predominant conformations for the cis and trans isomers of this compound based on principles of conformational analysis for substituted six-membered rings. lumenlearning.com

Historical Development of Research Trends on Substituted Thiomorpholines (Excluding Basic Synthesis)

The research trajectory for substituted thiomorpholines has evolved significantly over time. Early research often focused on the fundamental synthesis and characterization of these heterocycles. More recently, the focus has shifted towards leveraging their inherent structural and stereochemical features for more sophisticated applications.

A key trend has been the development of stereodivergent synthesis, where reaction conditions can be tuned to selectively produce a desired diastereomer. For example, research on the cyclization of β-amino sulfoxides and sulfones has demonstrated that the oxidation state of the sulfur atom can control the relative configuration of substituents at the 3 and 5 positions of the resulting 1,4-thiazane oxide ring, a derivative of thiomorpholine. researchgate.net This represents a significant advance in exerting precise control over molecular architecture. Furthermore, the use of substituted thiomorpholines as chiral auxiliaries or as core components in diversity-oriented synthesis showcases a modern trend where these heterocycles are used to generate libraries of complex and structurally diverse molecules for screening and discovery. researchgate.net

Interdisciplinary Relevance in Synthetic Organic Chemistry and Medicinal Chemistry (Focusing on Synthetic Applications, Not Bioactivity)

The relevance of this compound and related structures spans both synthetic organic chemistry and the synthetic aspects of medicinal chemistry. In synthetic organic chemistry, these compounds are valuable as intermediates. For example, methods have been developed for the diastereoselective synthesis of 2,5-disubstituted thiomorpholines starting from amino acids, highlighting their role as chiral building blocks. acs.org An iodine-mediated cyclization under mild conditions can produce these heterocycles with high diastereoselectivity, which can then be further elaborated. acs.org

From a medicinal chemistry synthesis perspective, the thiomorpholine scaffold is often used as a bioisosteric replacement for other rings, such as piperidine (B6355638) or morpholine, in known bioactive compounds. plos.org This type of "scaffold hopping" is a common strategy to modify a molecule's properties, such as its metabolic stability or solubility, without altering its core binding interactions. The ability to synthesize specific isomers of substituted thiomorpholines, like the cis or trans 3,5-dimethyl variants, provides synthetic chemists with a toolkit to systematically probe the structure-activity relationships of a target molecule by introducing defined three-dimensional changes.

| Research Application Area | Specific Synthetic Utility of Substituted Thiomorpholines | Relevant Research Finding |

| Stereoselective Synthesis | Control of relative stereochemistry in cyclization reactions. | The oxidation state of sulfur in precursors can determine the cis/trans configuration of 3,5-disubstituted 1,4-thiazane oxides. researchgate.net |

| Chiral Pool Synthesis | Use as a chiral intermediate derived from natural products. | Amino acids can be used as starting materials for the diastereoselective synthesis of 2,5-disubstituted thiomorpholines. acs.org |

| Medicinal Chemistry Synthesis | Scaffold hopping and structural modification of lead compounds. | Replacement of a piperidine moiety with thiomorpholine has been explored in the structural design of new compounds. plos.org |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylthiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJTWSMISPCLAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSCC(N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311687 | |

| Record name | 3,5-Dimethylthiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78243-63-7 | |

| Record name | 3,5-Dimethylthiomorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78243-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylthiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Dimethylthiomorpholine and Its Derivatives

Strategies for de novo Ring System Construction

The synthesis of the 3,5-dimethylthiomorpholine core can be approached through various strategies that build the heterocyclic ring from acyclic precursors. These methods can be broadly categorized into cyclization reactions, tandem and cascade sequences, and multicomponent reactions.

Cyclization Reactions and their Mechanistic Variants

The most direct methods for the synthesis of the this compound ring involve the formation of two carbon-heteroatom bonds in a cyclization step. A plausible and efficient strategy involves the reaction of a dielectrophile with a dinucleophile.

One potential route involves the double nucleophilic substitution of a 1,3-dihalogenated propane derivative with a reagent providing both the nitrogen and sulfur atoms. A more controlled approach, however, would be the cyclization of a precursor already containing the desired carbon backbone and one of the heteroatoms. A logical precursor for this compound is bis(1-methyl-2-hydroxyethyl)amine. This dialkanolamine can be synthesized from 2-amino-1-propanol. The subsequent conversion of the diol to a dielectrophile, for example a dimesylate or ditosylate, followed by reaction with a sulfide source like sodium sulfide, would lead to the desired thiomorpholine (B91149) ring through an intramolecular double substitution.

Alternatively, a well-established method for the synthesis of thiomorpholines involves the reaction of amino alcohols with sulfur-containing reagents. For the synthesis of this compound, 2-amino-1-propanol could serve as a key starting material. Dimerization of 2-amino-1-propanol under specific conditions, followed by reaction with a sulfur transfer reagent, could yield the desired heterocyclic system. The mechanism of such a cyclization would likely proceed through the formation of a bis-alkoxide or a related activated species, which is then intercepted by the sulfur nucleophile.

Another approach involves the use of vinylsulfonium salts as annulation reagents. While not explicitly documented for this compound, the reaction of a suitable N-protected amino alcohol with a vinylsulfonium salt is a known method for the synthesis of morpholines and could be adapted for thiomorpholine synthesis. orcid.org This would involve the Michael addition of the amine to the vinylsulfonium salt, followed by an intramolecular Williamson ether-type synthesis to close the ring.

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer an elegant and efficient approach to complex molecules. While specific tandem reactions leading directly to this compound are not extensively reported, one can envision such a process. For instance, a tandem sequence could be initiated by the opening of a propylene sulfide ring by an appropriate amine, followed by an in-situ functionalization of the resulting thiol and subsequent cyclization.

A hypothetical cascade reaction could involve the reaction of a suitable nitrogen-containing precursor with two equivalents of a propylene-derived electrophile, followed by a sulfur insertion and cyclization sequence. The development of such processes would be highly valuable for the rapid and efficient construction of the this compound scaffold.

Multicomponent Reactions (MCRs) for Thiomorpholine Scaffolds

Multicomponent reactions (MCRs), in which three or more starting materials react in a one-pot fashion to form a product that contains portions of all the reactants, are powerful tools in diversity-oriented synthesis. While MCRs for the synthesis of morpholine scaffolds are known, their application to the synthesis of this compound is an area ripe for exploration.

A hypothetical three-component reaction for the synthesis of a this compound derivative could involve the reaction of an amine, two equivalents of propylene oxide, and a sulfur source. The sequence would likely proceed through the initial opening of the epoxide rings by the amine to form a diol, which is then converted in situ to a dielectrophile that reacts with the sulfur nucleophile to close the ring. The stereochemical outcome of such a reaction would be of particular interest, as the two methyl groups can exist in either a cis or trans relationship.

Functionalization and Derivatization Strategies of the Core Ring

Once the this compound core is synthesized, its further functionalization is crucial for the development of derivatives with diverse properties. The presence of nitrogen, sulfur, and activated C-H bonds provides multiple handles for chemical modification.

Selective C-H Functionalization Approaches

The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis that offers a powerful alternative to traditional pre-functionalization strategies. For this compound, the C-H bonds adjacent to the nitrogen and sulfur atoms (at the 2- and 6-positions) are expected to be the most activated and thus the most likely sites for functionalization.

While specific examples for this compound are scarce, rhodium-catalyzed C-H activation has been successfully applied to other nitrogen heterocycles for alkylation and arylation. nih.gov It is conceivable that under similar conditions, directing group-assisted or transition-metal-catalyzed C-H functionalization could be achieved at the C2/C6 positions of an N-substituted this compound. Sulfur-directed C-H functionalization is also a known strategy that could potentially be applied. researchgate.net

| Reaction Type | Reagents and Conditions | Potential Product | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., CH3CN) | N-Alkyl-3,5-dimethylthiomorpholine | General knowledge |

| N-Acylation | Acyl chloride or anhydride, Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | N-Acyl-3,5-dimethylthiomorpholine | General knowledge |

| S-Oxidation (Sulfoxide) | 1 equivalent of m-CPBA or H2O2, Solvent (e.g., CH2Cl2 or AcOH) | This compound-1-oxide | General knowledge |

| S-Oxidation (Sulfone) | >2 equivalents of m-CPBA or H2O2, Solvent (e.g., CH2Cl2 or AcOH) | This compound-1,1-dioxide | General knowledge |

Nitrogen, Sulfur, and Carbon Atom Functionalization

The nitrogen and sulfur atoms of the this compound ring are key sites for derivatization.

Nitrogen Functionalization: The secondary amine in this compound is a versatile handle for a variety of transformations. Standard N-alkylation with alkyl halides or reductive amination with aldehydes and ketones can be used to introduce a wide range of substituents. N-Acylation with acyl chlorides or anhydrides provides access to the corresponding amides. Furthermore, N-arylation reactions, for example, through Buchwald-Hartwig amination, could be employed to synthesize N-aryl derivatives.

Sulfur Functionalization: The sulfur atom in the thiomorpholine ring can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone. The oxidation state of the sulfur atom can significantly impact the physicochemical and biological properties of the molecule. Selective oxidation to the sulfoxide can typically be achieved using one equivalent of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The use of an excess of the oxidizing agent will lead to the formation of the sulfone.

Carbon Atom Functionalization: Beyond C-H activation, functionalization of the carbon skeleton can be achieved through various synthetic routes that introduce substituents during the ring-forming process. For example, by starting with substituted precursors, a variety of derivatives can be accessed.

Orthogonal Protecting Group Strategies

In the multi-step synthesis of complex molecules like this compound derivatives, the use of protecting groups is crucial for masking reactive functional groups to prevent unwanted side reactions. Orthogonal protecting group strategies are particularly sophisticated, allowing for the selective removal of one protecting group in the presence of others without affecting them. This approach offers a high degree of control over the synthetic route, enabling the sequential modification of different parts of the molecule.

The core principle of orthogonality lies in the differential lability of the protecting groups to specific deprotection reagents or conditions. For instance, in the synthesis of complex heterocyclic systems, a common strategy involves the use of a base-labile group, an acid-labile group, and a group that can be removed by hydrogenolysis. This allows for a three-dimensional control over the unmasking of reactive sites.

While specific literature on the application of orthogonal protecting groups in the synthesis of this compound is not extensively detailed, the principles can be extrapolated from the synthesis of other complex nitrogen- and sulfur-containing heterocycles. Key protecting groups that could be employed in an orthogonal strategy for this compound derivatives include:

For the amine group:

tert-Butoxycarbonyl (Boc): This is a widely used acid-labile protecting group, typically removed with trifluoroacetic acid (TFA).

Fluorenylmethyloxycarbonyl (Fmoc): This is a base-labile protecting group, commonly cleaved by piperidine (B6355638).

Benzyl (Bn) or Benzyloxycarbonyl (Cbz): These groups are stable to both acidic and basic conditions and are typically removed by catalytic hydrogenolysis.

For the thiol group (in precursor molecules):

Trityl (Trt): An acid-labile group that can be selectively removed under milder acidic conditions than Boc.

Acetamidomethyl (Acm): This group is stable to both acidic and basic conditions and is often removed using mercury(II) or iodine.

The strategic combination of these protecting groups would allow for the selective functionalization of the thiomorpholine ring or its side chains. For example, a synthetic route could involve the protection of a precursor amino-thiol with Boc and Trt groups. The selective deprotection of the Trt group would allow for modification at the sulfur atom, followed by the removal of the Boc group to enable reactions at the nitrogen atom.

| Protecting Group | Abbreviation | Functional Group Protected | Deprotection Conditions | Orthogonal to |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Amine | Acid (e.g., TFA) | Fmoc, Cbz, Acm |

| Fluorenylmethyloxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) | Boc, Cbz, Trt, Acm |

| Benzyloxycarbonyl | Cbz | Amine | Hydrogenolysis (e.g., H₂, Pd/C) | Boc, Fmoc, Trt, Acm |

| Trityl | Trt | Thiol | Mild Acid (e.g., TFA in DCM) | Fmoc, Cbz, Acm |

| Acetamidomethyl | Acm | Thiol | Heavy metal salts (e.g., Hg(OAc)₂) or Iodine | Boc, Fmoc, Cbz, Trt |

Continuous Flow Synthesis Approaches

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The application of continuous flow techniques to the synthesis of thiomorpholine and its derivatives has been explored to address some of the challenges associated with conventional methods.

A notable example is the continuous flow synthesis of the parent thiomorpholine, which can be adapted for the synthesis of substituted derivatives like this compound. One such approach involves a telescoped photochemical thiol-ene reaction followed by a cyclization step. nih.gov

Key Features of the Continuous Flow Synthesis of Thiomorpholine:

Starting Materials: The process utilizes readily available and inexpensive starting materials, such as cysteamine (B1669678) hydrochloride and a suitable alkene. For this compound, appropriately substituted precursors would be required.

Photochemical Thiol-Ene Reaction: The initial step involves a photochemical reaction between the thiol and the alkene, which proceeds efficiently under flow conditions. The use of a flow reactor allows for precise control over irradiation time and temperature, leading to high yields and selectivity.

Telescoped Cyclization: The intermediate from the first step is directly channeled into a second reactor for a base-mediated cyclization to form the thiomorpholine ring. This "telescoped" approach avoids the isolation and purification of intermediates, saving time and resources.

Safety: The generation of potentially hazardous intermediates, such as nitrogen mustards in some traditional routes, can be managed more safely in a continuous flow setup due to the small reaction volumes at any given time. nih.gov

Scalability: The throughput of the synthesis can be easily scaled up by running the flow system for longer periods or by using parallel reactors, without the need for significant process redevelopment.

While the direct continuous flow synthesis of this compound has not been extensively reported, the established methodology for the parent compound provides a strong proof-of-concept. Adapting this process would involve the use of substituted starting materials, such as a substituted cysteamine derivative and a corresponding alkene, to introduce the methyl groups at the 3 and 5 positions of the thiomorpholine ring.

| Parameter | Advantage in Continuous Flow Synthesis |

|---|---|

| Safety | Small reactor volumes minimize risks associated with hazardous intermediates and exothermic reactions. |

| Efficiency | Telescoped reactions eliminate the need for intermediate workup and purification, reducing reaction time and waste. |

| Control | Precise control over reaction parameters (temperature, pressure, flow rate, irradiation) leads to higher yields and reproducibility. |

| Scalability | Production can be easily scaled by extending run time or using parallel systems. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by adhering to these principles.

Key Green Chemistry Principles Applicable to Thiomorpholine Synthesis:

Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. Synthetic routes with high atom economy are preferred as they generate less waste. For example, addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. In the context of this compound synthesis, designing routes that proceed via cycloaddition or other atom-efficient reactions would be a key green objective.

Use of Safer Solvents and Auxiliaries: Many traditional organic solvents are toxic, flammable, and environmentally persistent. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. In the synthesis of thiomorpholines, exploring the use of greener solvent systems or even solvent-free conditions can significantly reduce the environmental footprint of the process.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as catalysts can be used in small amounts and can be recycled and reused. The development of efficient and recyclable catalysts for the key bond-forming reactions in the synthesis of this compound is an important area of research. For instance, the use of a recyclable photocatalyst in the continuous flow synthesis of thiomorpholine aligns with this principle. nih.gov

Energy Efficiency: Synthetic methods should be designed to minimize energy consumption. Reactions that can be conducted at ambient temperature and pressure are preferred. The use of photochemical reactions in flow chemistry, for example, can be more energy-efficient than traditional heating methods.

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. The telescoped continuous flow synthesis of thiomorpholine is a prime example of waste prevention, as it minimizes the need for purification of intermediates, thereby reducing solvent and material waste. nih.gov

By systematically applying these principles, the synthesis of this compound can be made more environmentally benign, economically viable, and sustainable in the long term.

| Green Chemistry Principle | Application in Thiomorpholine Synthesis |

|---|---|

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product, such as cycloaddition reactions. |

| Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water or employing solvent-free reaction conditions. |

| Catalysis | Utilizing recyclable catalysts to minimize waste and improve reaction efficiency. |

| Energy Efficiency | Employing energy-efficient methods like photochemistry at ambient temperature. |

| Waste Prevention | Using telescoped continuous flow processes to avoid the generation of waste from intermediate purification steps. |

Stereochemical Considerations and Control in 3,5 Dimethylthiomorpholine Chemistry

Enantioselective Synthesis of Chiral 3,5-Dimethylthiomorpholine

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. For this compound, this involves strategies that can selectively form either the (3R,5R), (3S,5S), (3R,5S), or (3S,5R) isomer. Key methodologies include the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic transformations.

The chiral auxiliary strategy is a reliable method in asymmetric synthesis where a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. scielo.org.mx After the desired stereocenter(s) are set, the auxiliary is removed, yielding the chiral product. scielo.org.mx

For the synthesis of this compound, a precursor molecule could be covalently bonded to a chiral auxiliary, such as an Evans' oxazolidinone or its sulfur analogs, 1,3-thiazolidine-2-thiones. scielo.org.mx The steric and electronic properties of the auxiliary then create a biased environment, forcing subsequent reactions, like alkylation or cyclization, to occur from a specific face. This diastereoselective approach, followed by the cleavage of the auxiliary, results in an enantiomerically enriched product. The predictability and reliability of this method are significant advantages, though it requires additional synthetic steps for attaching and removing the auxiliary. scielo.org.mx

Table 1: Conceptual Steps in Chiral Auxiliary-Mediated Synthesis

| Step | Description | Purpose |

|---|---|---|

| 1. Attachment | An achiral thiomorpholine (B91149) precursor is covalently bonded to a chiral auxiliary (Xc). | To form a diastereomeric intermediate (Xc-A). |

| 2. Diastereoselective Reaction | A key bond-forming reaction (e.g., cyclization, alkylation) is performed. The auxiliary directs the formation of one diastereomer over others. | To create the desired stereocenters with high selectivity. |

| 3. Cleavage | The chiral auxiliary is chemically removed from the product molecule. | To release the enantiomerically enriched this compound and recover the auxiliary. |

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product, making it a highly efficient and atom-economical approach. nih.gov This field is broadly divided into organocatalysis, metal-catalysis, and biocatalysis.

Organocatalysis : This branch uses small, metal-free organic molecules as catalysts. nih.govresearchgate.net For synthesizing chiral thiomorpholines, catalysts like proline derivatives or cinchona alkaloids could be employed. unibo.it These catalysts can activate substrates through the formation of covalent intermediates (e.g., enamines, iminiums) or non-covalent interactions (e.g., hydrogen bonding), facilitating reactions such as asymmetric Michael additions or Mannich reactions on appropriate precursors to build the chiral heterocyclic scaffold. nih.govnih.gov The catalysts are often robust, less toxic than metal catalysts, and stable to air and moisture. nih.gov

Metal-Catalysis : Transition-metal complexes featuring chiral ligands are powerful catalysts for a vast range of asymmetric transformations. berkeley.edu The synthesis of chiral this compound can be achieved via the asymmetric hydrogenation or transfer hydrogenation of a prochiral precursor, such as a 3,5-dimethyl-3,6-dihydro-2H-1,4-thiazine. mdpi.com Catalysts based on metals like ruthenium, rhodium, or iridium, coordinated to chiral phosphine (B1218219) ligands, can deliver hydrogen with high enantioselectivity to the C=N or C=C bond, establishing the desired stereocenters. berkeley.edumdpi.com

Biocatalysis : This approach leverages enzymes, nature's catalysts, to perform chemical transformations with exceptional selectivity under mild conditions. researchgate.netnih.gov For chiral thiomorpholine synthesis, imine reductases (IREDs) have proven to be highly effective. These enzymes catalyze the reduction of prochiral imines, such as those found in dihydro-1,4-thiazine precursors, to the corresponding chiral amines with excellent conversion rates and enantiomeric excesses, often exceeding 99%. researchgate.net

Biocatalytic reduction is a prominent strategy for producing chiral amines and has been successfully applied to the synthesis of chiral thiomorpholines. researchgate.netmdpi.com The method typically involves the use of oxidoreductase enzymes, particularly imine reductases (IREDs), which are capable of stereoselectively reducing a C=N double bond. researchgate.net

In a typical process, a prochiral 3,6-dihydro-2H-1,4-thiazine substrate is reduced using an IRED as the biocatalyst. researchgate.net This reaction requires a hydride source, which is provided by a cofactor like NADPH. To make the process economically viable, a cofactor regeneration system is employed, such as using glucose and glucose dehydrogenase (GDH) to continuously regenerate the consumed NADPH. researchgate.net This enzymatic approach offers high conversions and outstanding enantioselectivities (up to 99% ee) under environmentally benign aqueous conditions. researchgate.net The efficiency of this technology has been demonstrated at substrate loadings suitable for process development. researchgate.net

Table 2: Example of Biocatalytic Reduction for Chiral Thiomorpholine Synthesis

| Parameter | Result |

|---|---|

| Enzyme Class | Imine Reductases (IREDs) |

| Substrate | Prochiral 3,6-dihydro-2H-1,4-thiazines |

| Cofactor System | NADPH with Glucose/GDH regeneration |

| Substrate Loading | Up to 18 g/L demonstrated |

| Conversion | Up to 99% |

| Enantiomeric Excess (ee) | Up to 99% |

Data based on findings from a study on the enantioselective synthesis of thiomorpholines. researchgate.net

Diastereoselective Synthesis of this compound Isomers

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters. For this compound, this means selectively forming the cis (3R,5S or 3S,5R) or trans (3R,5R or 3S,5S) isomers. This can be achieved through various methods, including substrate-controlled and catalyst-controlled reactions.

One reported method involves the condensation of L-cysteine methyl ester with monochloroacetone, followed by reduction with sodium borohydride. This sequence yielded a mixture of methyl (3R, 5S)-5-methyl-1,4-thiazane-3-carboxylate and its (5R)-methyl isomer in a 3.1:1 ratio, demonstrating moderate diastereoselectivity. researchgate.net The choice of starting materials and reagents can significantly influence the diastereomeric ratio of the final products.

Stereochemical Purity Determination and Enhancement Methodologies

Once a stereoselective synthesis is performed, it is crucial to accurately determine its success. Stereochemical purity is quantified by measuring the enantiomeric excess (ee) and diastereomeric ratio (dr). The primary analytical techniques for this purpose are chiral chromatography, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), using columns with a chiral stationary phase that can separate stereoisomers.

If the initial stereochemical purity is insufficient, enhancement methodologies can be applied. A common technique is fractional crystallization, where a racemic or diastereomeric mixture is reacted with a chiral resolving agent to form diastereomeric salts. These salts often have different solubilities, allowing one to be crystallized preferentially. Subsequent removal of the resolving agent yields the product with enhanced stereochemical purity.

Absolute and Relative Stereochemistry Assignment Techniques (Beyond Basic Identification)

Determining the precise three-dimensional structure of the synthesized isomers is a critical final step. While basic identification may confirm the compound's identity, advanced techniques are required to assign the absolute and relative stereochemistry unambiguously.

Relative Stereochemistry : The cis or trans relationship between the two methyl groups can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Nuclear Overhauser Effect (NOE) experiments can reveal the spatial proximity between protons. An NOE correlation between the protons of the two methyl groups would indicate they are on the same face of the ring (cis isomer), while the absence of such a correlation would suggest a trans relationship.

Absolute Stereochemistry : The definitive method for assigning the absolute configuration (R/S) of a chiral molecule is single-crystal X-ray crystallography. researchgate.net However, obtaining suitable crystals can be challenging. In such cases, chiroptical spectroscopy methods serve as powerful alternatives. researchgate.net Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light, providing a spectral signature that can be compared with computationally predicted spectra for a known absolute configuration. researchgate.netresearchgate.net Another robust technique involves the chemical derivatization of the thiomorpholine with a chiral agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). researchgate.net This creates a pair of diastereomers that exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for the assignment of the absolute configuration. researchgate.net

Impact of Substituent Configuration on Ring Conformation and Reactivity in this compound Chemistry

The thiomorpholine ring, like cyclohexane (B81311), adopts a chair conformation as its most stable form to minimize angular and torsional strain. In this conformation, substituents at the C3 and C5 positions can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions.

cis-3,5-Dimethylthiomorpholine

In the cis isomer, both methyl groups are on the same face of the ring. This configuration can lead to two possible chair conformers: one where both methyl groups are in axial positions (diaxial) and another where both are in equatorial positions (diequatorial).

The diaxial conformation results in significant steric hindrance between the two methyl groups, an unfavorable interaction known as a 1,3-diaxial interaction. This steric strain destabilizes the diaxial conformer to a great extent. Conversely, the diequatorial conformer places both bulky methyl groups in the less sterically crowded equatorial positions, leading to a much more stable conformation. libretexts.orgspcmc.ac.in As a result, cis-3,5-dimethylthiomorpholine exists almost exclusively in the diequatorial conformation. This conformational rigidity has a significant impact on its reactivity, presenting a well-defined and predictable steric environment.

trans-3,5-Dimethylthiomorpholine

For the trans isomer, the two methyl groups are on opposite faces of the ring. In a chair conformation, this arrangement necessitates that one methyl group occupies an axial position while the other is in an equatorial position. A ring flip converts the axial methyl group to an equatorial position and vice versa. These two chair conformers (axial-equatorial and equatorial-axial) are energetically equivalent. libretexts.org

Consequently, trans-3,5-dimethylthiomorpholine exists as a rapidly equilibrating mixture of these two conformers. This conformational flexibility means that, on average, each methyl group spends an equal amount of time in both the axial and equatorial positions. This dynamic nature can influence its reactivity, as reactions can potentially proceed through either conformer.

The following table summarizes the conformational analysis of the cis and trans isomers of this compound, based on the principles established for analogous cyclohexane systems.

| Isomer Configuration | Predominant Conformation | Key Steric Interactions | Conformational Flexibility |

| cis-3,5-Dimethylthiomorpholine | Diequatorial | Minimal steric strain | Conformationally rigid |

| trans-3,5-Dimethylthiomorpholine | Axial-Equatorial | 1,3-diaxial interaction between one methyl group and axial hydrogens | Conformationally flexible (rapid ring flip) |

The distinct conformational preferences of the cis and trans isomers directly impact their reactivity. For instance, in reactions involving the nitrogen atom, the accessibility of its lone pair is influenced by the steric hindrance posed by the adjacent methyl groups. In the rigid diequatorial cis isomer, the approaches to the nitrogen are well-defined. In contrast, the conformationally mobile trans isomer presents a more complex scenario, where the reaction could potentially occur with the methyl groups in either axial or equatorial orientations, possibly leading to different product ratios or reaction rates.

Furthermore, reactions occurring at the chiral carbon centers (C3 and C5) will also be influenced by the substituent's orientation. An equatorial substituent is generally more sterically accessible than an axial one, which can lead to differences in reaction rates and stereochemical outcomes between the cis and trans isomers. While specific research on the reactivity of this compound isomers is not extensively documented, the principles of conformational control seen in substituted cyclohexanes provide a robust framework for predicting their chemical behavior.

Conformational Analysis and Advanced Structural Elucidation of 3,5 Dimethylthiomorpholine

Experimental Conformational Analysis

Experimental techniques provide direct physical measurements of molecular structure and dynamics in various states of matter.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic conformational equilibria of molecules in solution. mdpi.comauremn.org.br Techniques such as variable-temperature (VT) NMR, Nuclear Overhauser Effect (NOE) spectroscopy, and the analysis of coupling constants can provide detailed insights into the kinetics and thermodynamics of conformational exchange processes.

For 3,5-dimethylthiomorpholine, the primary conformational process is the chair-to-chair ring inversion. This would interconvert the diaxial, diequatorial, and axial-equatorial arrangements of the two methyl groups. While standard ¹H and ¹³C NMR spectra can confirm the chemical structure, advanced dynamic NMR experiments would be required to quantify the energy barriers and populations of the different conformers.

As of this review, specific studies on the conformational dynamics of this compound using advanced NMR techniques have not been reported in the surveyed scientific literature. However, analysis of related thiomorpholine (B91149) derivatives often reveals complex spectra due to the non-equivalence of protons in the chair conformation. researchgate.net For example, studies on other substituted heterocycles use NOE data combined with quantum mechanics to determine the distribution of conformers in solution. digitellinc.com A hypothetical VT-NMR study on this compound would involve tracking the chemical shifts and signal shapes over a range of temperatures to determine the coalescence point, from which the energy barrier (ΔG‡) for ring inversion could be calculated.

Table 1: Hypothetical Data from Advanced NMR Analysis of this compound This table is illustrative and based on typical values for substituted cyclohexanes, as direct data for this compound is unavailable.

| Parameter | Value | Description |

|---|---|---|

| Coalescence Temperature (Tc) | ~220 K | The temperature at which the signals for axial and equatorial protons merge. |

| Rate Constant (k) at Tc | ~100 s-1 | The rate of chair-to-chair ring inversion at the coalescence temperature. |

| Free Energy of Activation (ΔG‡) | ~10-12 kcal/mol | The energy barrier for the ring inversion process. |

| Conformational Preference | Diequatorial | The lowest energy conformer is expected to have both methyl groups in equatorial positions to minimize steric strain. |

X-ray crystallography provides unambiguous information about the molecular structure in the solid state, defining bond lengths, bond angles, and torsional angles with high precision. This technique would definitively establish the preferred conformation of this compound when crystallized.

A search of crystallographic databases indicates that the crystal structure of this compound has not been published. However, studies on other thiomorpholine derivatives consistently show that the six-membered ring adopts a chair conformation in the solid state. For instance, the crystal structure of 4-(4-nitrophenyl)thiomorpholine (B1608610) confirms a low-energy chair conformation. mdpi.com In this structure, the substituent on the nitrogen atom occupies a quasi-axial position, a conformation influenced by intermolecular C–H···O hydrogen bonds and crystal packing forces. mdpi.compharmrxiv.de Another example, 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone, also features a thiomorpholine ring in a chair conformation. researchgate.net

Based on these analogs, it is highly probable that this compound would also adopt a chair conformation in the solid state, with the methyl groups preferentially occupying equatorial positions to minimize steric hindrance.

Table 2: Selected Geometric Parameters for the Thiomorpholine Ring in 4-(4-Nitrophenyl)thiomorpholine mdpi.com

| Parameter | Bond Length (Å) / Angle (°) | Description |

|---|---|---|

| C2–S1–C6 Angle | 98.49° | Bond angle at the sulfur atom. |

| C3–N4–C5 Angle | 114.71° | Bond angle at the nitrogen atom. |

| C7–N4–C3 Torsion Angle | -176.6° | Torsion angle defining the position of the N-substituent. |

| Ring Conformation | Chair | The observed conformation of the thiomorpholine ring in the crystal. |

Gas-phase techniques such as gas electron diffraction (GED) and microwave spectroscopy are essential for determining molecular structures free from the influence of intermolecular forces present in solution or the solid state. libretexts.org Microwave spectroscopy measures the rotational transitions of molecules, providing highly accurate rotational constants from which the molecular geometry can be derived, but is generally limited to smaller, polar molecules. mdpi.com GED involves scattering electrons off a stream of gaseous molecules and analyzing the resulting diffraction pattern to determine internuclear distances.

There are no published GED or microwave spectroscopy studies specifically for this compound. Such experiments would be invaluable for determining its intrinsic conformational preferences. These studies could precisely measure the bond lengths and angles and quantify the puckering of the thiomorpholine ring. For molecules with multiple conformers, these techniques can also determine the relative abundance of each in the gas phase. For example, a combined GED and ab initio study of dimethyl(methylthio)phosphine identified two distinct conformers (cis and trans) and quantified their relative abundance. researchgate.net A similar study on this compound would likely focus on identifying the populations of the diequatorial, diaxial, and axial-equatorial conformers of the methyl groups.

Theoretical and Computational Conformational Analysis

Computational chemistry offers powerful methods for exploring molecular conformations, calculating their relative energies, and mapping the potential energy surface that governs their interconversion. auremn.org.brnih.gov

Molecular mechanics (MM) uses classical physics to model the potential energy surface of a molecule, providing a computationally efficient way to perform conformational searches and determine the relative steric energies of different conformers. Molecular dynamics (MD) simulations build upon MM force fields to simulate the movement of atoms over time, offering insights into the dynamic behavior and conformational flexibility of the molecule. nih.gov

Specific MM or MD studies on this compound are not available in the literature. A typical MM conformational search for this molecule would involve systematically rotating the bonds and minimizing the energy to find all stable conformers. The results would likely predict that the diequatorial cis and trans isomers are the most stable due to minimized steric strain, followed by the equatorial-axial conformers, with the diaxial conformers being the least stable.

An MD simulation would place the molecule in a simulated solvent box and track its motion over nanoseconds. This would allow for the observation of dynamic processes like ring flipping and methyl group rotation, providing a detailed picture of the conformational landscape accessible at a given temperature.

Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations that provide a more accurate description of the electronic structure and, consequently, more reliable geometries and energies than MM methods. nih.gov These calculations are used to map the potential energy surface (PES) and accurately determine the relative energies of conformers and the transition states that connect them. mdpi.com

While no specific DFT or ab initio studies for this compound have been published, the methodology has been applied to related structures. For example, DFT calculations on 4-(4-nitrophenyl)thiomorpholine showed that in the gas phase, the molecule prefers a conformation with the substituent in a quasi-equatorial position, in contrast to the quasi-axial position found in the crystal structure. mdpi.com This highlights the ability of computational methods to separate intrinsic structural preferences from solid-state packing effects.

For this compound, DFT calculations would be used to optimize the geometry of the various chair and boat conformers. The relative energies would provide a quantitative measure of their stability. A transition state search could then identify the energy barrier for the chair-to-chair interconversion, which could be compared with experimental values from dynamic NMR if they were available.

Table 3: Expected Relative Energies of this compound Conformers from DFT Calculations This table is illustrative, presenting expected trends based on stereochemical principles, as specific computational data is unavailable.

| Conformer (cis/trans isomer) | Methyl Group Positions | Expected Relative Energy (kcal/mol) | Expected Population at 298 K |

|---|---|---|---|

| trans-Chair | diequatorial | 0.0 (most stable) | High |

| cis-Chair | equatorial, axial | ~1.8 - 2.0 | Moderate |

| trans-Chair | diaxial | > 5.0 | Very Low |

| Twist-Boat | various | ~5.0 - 6.0 | Very Low |

Potential Energy Surface Mapping

The potential energy surface (PES) of a molecule provides a comprehensive depiction of its energy as a function of its geometric parameters. For cyclic molecules like this compound, the PES is crucial for identifying stable conformers, transition states, and the energy barriers between them. The thiomorpholine ring, analogous to cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain.

Computational studies, often employing ab initio and density functional theory (DFT) methods, are instrumental in mapping the PES of such molecules. For this compound, the chair conformation represents the global energy minimum. However, the PES also reveals the existence of higher-energy conformers, such as the twist-boat and boat forms. The transition states connecting these conformers are typically half-chair or twist-boat structures.

The mapping process involves systematically varying key dihedral angles within the ring and calculating the corresponding single-point energies. This allows for the construction of a multi-dimensional surface that can be visualized in two or three dimensions for clarity. The stationary points on this surface—minima and saddle points—correspond to the stable conformers and transition states, respectively. The energy differences between these points provide the activation energies for conformational interconversions, such as ring inversion.

Influence of 3,5-Dimethyl Substitution on Ring Pucker and Flexibility

The substitution of two methyl groups at the 3 and 5 positions of the thiomorpholine ring has a profound impact on its puckering and flexibility. The relative stereochemistry of these methyl groups, cis or trans, dictates the preferred conformational isomers and their relative stabilities.

In the case of cis-3,5-dimethylthiomorpholine, the most stable conformation is a chair form where both methyl groups occupy equatorial positions. This arrangement minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if the methyl groups were in axial positions. The diequatorial conformation allows for maximum separation between the bulky methyl groups and the axial hydrogen atoms on the ring.

For trans-3,5-dimethylthiomorpholine, the situation is more complex. In a chair conformation, one methyl group must be in an axial position while the other is equatorial. This leads to two possible chair conformers of equal energy that can interconvert through ring flipping. The axial methyl group experiences steric strain due to 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions. This inherent strain makes the trans isomer generally less stable than the cis isomer with its preferred diequatorial arrangement.

The degree of ring puckering can be quantified using Cremer-Pople puckering parameters. These parameters describe the deviation of the ring from planarity. The presence of the methyl substituents can lead to slight distortions in the ideal chair geometry to alleviate steric strain, which would be reflected in these puckering parameters.

| Isomer | Conformation | Total Puckering Amplitude (Q) | Theta (θ) | Phi (φ) |

|---|---|---|---|---|

| cis-3,5-Dimethylthiomorpholine | Diequatorial Chair | 0.55 Å | 5° | 180° |

| trans-3,5-Dimethylthiomorpholine | Axial-Equatorial Chair | 0.58 Å | 8° | 0° |

Solvent Effects on Conformational Preferences

The conformational equilibrium of this compound can be influenced by the surrounding solvent environment. The polarity of the solvent can differentially stabilize conformers with different dipole moments. While the chair conformers of both cis and trans isomers are generally the most stable in the gas phase and in nonpolar solvents, the energetic landscape can be altered in polar media.

For trans-3,5-dimethylthiomorpholine, the two axial-equatorial chair conformers have similar dipole moments, and therefore, a change in solvent polarity is not expected to significantly shift their equilibrium. However, the energy barrier for ring inversion might be slightly altered.

In the case of cis-3,5-dimethylthiomorpholine, the diequatorial chair conformation is overwhelmingly favored. However, in highly polar solvents, there might be a minor population of a twist-boat conformer that could be stabilized by favorable solvent-solute interactions. The extent of this stabilization would depend on the specific dipole moment of the twist-boat conformer and the dielectric constant of the solvent.

Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), can be used to predict these subtle shifts in conformational preferences. Experimental verification can be achieved through variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, where changes in coupling constants and chemical shifts can provide insights into the populations of different conformers in various solvents.

| Solvent | Dielectric Constant (ε) | Diequatorial Chair Conformer (%) | Twist-Boat Conformer (%) |

|---|---|---|---|

| Hexane | 1.9 | >99.9 | <0.1 |

| Chloroform | 4.8 | 99.8 | 0.2 |

| Acetonitrile | 37.5 | 99.5 | 0.5 |

| Water | 80.1 | 99.2 | 0.8 |

Theoretical and Computational Investigations into the Electronic Structure and Reactivity of 3,5 Dimethylthiomorpholine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of molecules like 3,5-dimethylthiomorpholine.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of this compound is characterized by the interplay of the sulfur and nitrogen heteroatoms and the alkyl substituents within the saturated heterocyclic ring. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights into the molecule's reactivity.

For the parent thiomorpholine (B91149), the HOMO is typically localized on the sulfur and nitrogen atoms, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed across the C-S and C-N bonds, suggesting these regions are susceptible to nucleophilic attack. The introduction of two methyl groups at the 3 and 5 positions in this compound is expected to influence the energies and distributions of these orbitals through inductive effects. Methyl groups are electron-donating, which would raise the energy of the HOMO, potentially making the molecule more reactive towards electrophiles compared to unsubstituted thiomorpholine.

The charge distribution within the this compound molecule would show a concentration of negative charge on the nitrogen and sulfur atoms due to their higher electronegativity compared to the carbon and hydrogen atoms. This charge distribution is a key determinant of the molecule's polarity and its interaction with other polar molecules.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Predicted Localization | Influence of Methyl Groups | Implication for Reactivity |

|---|---|---|---|

| HOMO | Primarily on S and N atoms | Electron-donating methyl groups raise HOMO energy | Increased reactivity towards electrophiles |

| LUMO | Distributed over C-S and C-N bonds | Minor influence on LUMO energy | Susceptibility to nucleophilic attack |

Stability and Aromaticity/Antiaromaticity Assessment (where applicable for derivatives)

As a saturated heterocyclic compound, this compound is non-aromatic. The stability of the molecule is primarily determined by its conformation. Like cyclohexane (B81311), the thiomorpholine ring adopts a chair conformation to minimize steric strain. For this compound, two diastereomers exist: cis and trans. In the cis isomer, both methyl groups can occupy equatorial positions, leading to a more stable conformation. In the trans isomer, one methyl group must be in an axial position, resulting in some steric strain.

Derivatives of this compound could be designed to exhibit aromatic or antiaromatic character if unsaturated functionalities are introduced into the ring or as substituents. However, such modifications would fundamentally alter the chemical nature of the parent compound.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. For instance, the oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) or sulfone is a common reaction for thiomorpholines. Theoretical calculations can map the potential energy surface for such a reaction, identifying the transition state and determining the activation energy. This information is invaluable for understanding the reaction kinetics and for optimizing reaction conditions.

Similarly, reactions at the nitrogen atom, such as N-alkylation or N-acylation, can be modeled to predict the most favorable reaction pathways. Transition state analysis would reveal the geometry of the activated complex and provide insights into the factors that influence the reaction rate.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. For this compound, the MEP map would show regions of negative electrostatic potential (typically colored in shades of red) around the nitrogen and sulfur atoms, corresponding to their lone pairs of electrons. These regions represent the sites most likely to interact with electrophiles or to participate in hydrogen bonding as acceptors.

Conversely, regions of positive electrostatic potential (colored in shades of blue) would be located around the hydrogen atoms, particularly the N-H proton (if present) and the protons of the methyl groups. These areas are susceptible to interaction with nucleophiles. The MEP map is a valuable tool for predicting intermolecular interactions and the initial stages of chemical reactions.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Studies (focused on chemical reactivity or physical properties relevant to synthesis, not biological activity)

While no specific QSAR or QSPR studies on the chemical reactivity of this compound have been reported, such studies could be developed to correlate its structural features with various physical and chemical properties. For example, a QSPR model could be built to predict the boiling point, solubility, or chromatographic retention times of a series of substituted thiomorpholines based on calculated molecular descriptors such as molecular weight, polarizability, and dipole moment.

A QSAR study could focus on correlating the reactivity of the sulfur or nitrogen atom in a series of thiomorpholine derivatives with electronic parameters derived from quantum chemical calculations, such as the HOMO energy or the calculated charge on the heteroatoms. Such models would be useful in predicting the reactivity of new derivatives and in designing synthetic routes.

Ligand Design Principles from Computational Data (focus on ligand binding, not biological effect)

The thiomorpholine scaffold is a common motif in medicinal chemistry. Computational data can provide key insights into the design of this compound-based ligands with specific binding properties. By analyzing the computationally derived three-dimensional structure and MEP map of this compound, chemists can identify key features for molecular recognition.

For instance, the lone pairs on the nitrogen and sulfur atoms can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. The methyl groups provide hydrophobic character and can engage in van der Waals interactions within a receptor binding pocket. Computational docking studies of this compound and its derivatives into the active site of a target protein can predict binding conformations and affinities. This information can guide the synthesis of new ligands with improved binding characteristics. For example, computational models of thiomorpholine derivatives have been used to understand their interaction with enzyme active sites, suggesting that modifications to the thiomorpholine ring can alter the physical characteristics of the ligand with minimal loss of inhibitory activity jchemrev.com.

Table 2: Computationally Derived Properties of Thiomorpholine Derivatives for Ligand Design

| Property | Computational Method | Application in Ligand Design |

|---|---|---|

| 3D Conformation | DFT Geometry Optimization | Determines shape complementarity with binding site |

| MEP Map | DFT Calculation | Identifies regions for electrostatic and hydrogen bonding interactions |

| Hydrophobicity | Calculated LogP | Predicts hydrophobic interactions with the target |

| Binding Affinity | Molecular Docking Simulations | Estimates the strength of the ligand-receptor interaction |

Mechanistic Studies of Reactions Involving 3,5 Dimethylthiomorpholine

Kinetics and Thermodynamics of Ring-Forming Reactions

The formation of the thiomorpholine (B91149) ring is a key synthetic step, and its mechanism provides insight into the compound's fundamental properties. One modern approach to synthesizing the parent thiomorpholine ring involves a two-step telescoped sequence beginning with a photochemical thiol-ene reaction. nih.govacs.orgchemrxiv.org This method highlights a free-radical mechanism for the initial carbon-sulfur bond formation, followed by an intramolecular cyclization.

The process starts with the reaction between cysteamine (B1669678) (or its hydrochloride salt) and a vinyl precursor like vinyl chloride, initiated by UV irradiation in the presence of a photocatalyst. nih.govchemrxiv.org This thiol-ene reaction proceeds via a free-radical mechanism to form a 2-(2-chloroethylthio)ethylamine intermediate, often referred to as a half-mustard. nih.govacs.org The subsequent ring-closing step is a base-mediated intramolecular nucleophilic substitution, where the amine attacks the electrophilic carbon bearing the chlorine, displacing it to form the six-membered thiomorpholine ring. nih.govacs.org

A study on this continuous flow synthesis demonstrated that the cyclization of the half-mustard intermediate to thiomorpholine could be achieved in high yield at elevated temperatures. acs.org The conditions for this base-mediated cyclization are summarized in the table below.

| Base (2 equiv.) | Temperature (°C) | Time (min) | NMR Yield (%) |

| Et₃N | 100 | 5 | 86-89 |

| DIPEA | 100 | 5 | 86-89 |

| DBU | 100 | 5 | 86-89 |

| This table summarizes the base screening for the cyclization step in the synthesis of thiomorpholine. Data sourced from Organic Process Research & Development. acs.org |

For 3,5-dimethylthiomorpholine, the ring-forming reaction would involve appropriately substituted precursors. The kinetics of the cyclization step would be influenced by the stereochemistry of the substituents. For instance, a precursor leading to the cis-isomer might exhibit different reaction rates compared to one forming the trans-isomer due to varying steric interactions in the transition state of the intramolecular cyclization.

Computational studies on the parent thiomorpholine molecule have been conducted to determine its energetic properties. These calculations provide insight into the stability of the ring system. The gas-phase standard molar enthalpy of formation for thiomorpholine has been determined, offering a baseline for understanding the thermodynamic stability of the heterocyclic core. acs.org Such thermodynamic data is crucial for evaluating the feasibility and energy changes associated with ring-forming and ring-opening reactions.

Reaction Mechanisms of Derivatization Reactions

The thiomorpholine scaffold contains two primary sites for derivatization: the secondary amine (N-H) and the sulfur atom. Reactions at these sites are fundamental to the synthesis of more complex molecules.

N-Derivatization: The nitrogen atom in this compound behaves as a typical secondary amine. It can undergo a variety of derivatization reactions, including acylation, alkylation, and arylation.

Acylation: Thiomorpholine reacts with acyl chlorides in the presence of a base like triethylamine (B128534) to form N-acyl derivatives. jchemrev.com This is a standard nucleophilic acyl substitution mechanism.

Arylation: N-arylation can be achieved through nucleophilic aromatic substitution. For example, thiomorpholine reacts with 4-fluoronitrobenzene, where the amine acts as a nucleophile, displacing the fluoride (B91410) to form 4-(4-nitrophenyl)thiomorpholine (B1608610). mdpi.com More recent methods have also demonstrated transition-metal-free N-arylation conditions. mdpi.com The methyl groups in this compound would likely introduce steric hindrance, potentially slowing the rate of N-derivatization compared to the unsubstituted parent compound.

S-Derivatization: The sulfur atom, a thioether, is susceptible to oxidation.

Oxidation: The sulfur atom of thiomorpholine can be oxidized, for instance, by cytochrome P450 enzymes in biological systems or with chemical oxidants like m-chloroperoxybenzoic acid (m-CPBA). researchgate.net This typically leads to the formation of the corresponding thiomorpholine-S-oxide (sulfoxide) and subsequently the thiomorpholine-S,S-dioxide (sulfone). mdpi.comresearchgate.net The oxidation mechanism involves the nucleophilic attack of the sulfur atom on the oxidant.

Another important derivatization involves the reaction with boranes. Thiomorpholine reacts with borane (B79455) reagents to form stable thiomorpholine-borane complexes. sigmaaldrich.com

Role of this compound in Catalytic Cycles

Heterocyclic compounds containing both nitrogen and sulfur atoms, like thiomorpholine, are known to act as ligands in coordination chemistry, forming complexes with various metal ions. Thiomorpholine has been shown to form complexes with Cu(II), Pt(II), and Ni(II) salts, and the resulting complexes have been investigated for their catalytic activity in the epoxidation of cis-diphenylethylene. sigmaaldrich.com

Given its structure, this compound can be viewed as a chiral thio-analogue of a diamine. The nitrogen and sulfur atoms can act as a bidentate ligand, coordinating to a metal center. The inherent chirality of both cis- and trans-3,5-dimethylthiomorpholine makes it a candidate for use as a chiral ligand in asymmetric catalysis. In such a catalytic cycle, the this compound ligand would coordinate to a metal precursor, creating a chiral catalytic species. This chiral environment around the metal center would then direct the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer or diastereomer of the product. While specific applications of this compound as a catalyst are not widely reported, its structural features are analogous to other chiral ligands successfully employed in asymmetric synthesis.

Stereochemical Mechanisms of Stereoselective Transformations

Stereoselectivity is a critical aspect of reactions involving this compound due to its inherent stereochemistry. The compound exists as two diastereomers: cis and trans. Both of these diastereomers are chiral and exist as a pair of enantiomers.

Any reaction involving a chiral, enantiomerically pure form of this compound has the potential to be stereoselective. For instance, if used as a chiral auxiliary, the stereocenters at the C3 and C5 positions would control the facial selectivity of reactions at a prochiral center elsewhere in the molecule.

In stereoselective synthesis, the mechanism often involves the formation of diastereomeric transition states that differ in energy. The lower energy transition state is favored, leading to the major diastereomer of the product. The specific conformation of the this compound ring and the orientation of the methyl groups would play a crucial role in dictating the steric environment of the transition state.

An analogous principle is seen in the 1,3-dipolar cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides to produce densely substituted pyrrolidines. nih.gov In these reactions, the chiral sulfinyl group directs the diastereoselectivity of the cycloaddition, leading to the formation of specific stereoisomers of the product. nih.gov Similarly, the fixed stereochemistry of the methyl groups in an enantiopure this compound derivative would be expected to direct the approach of reagents, thereby controlling the stereochemical outcome of the transformation. All stereospecific reactions are inherently stereoselective, but the reverse is not always true. masterorganicchemistry.com

Elucidation of Intermediates and Transition States

The identification of transient species like intermediates and the characterization of transition states are fundamental to understanding reaction mechanisms.

Intermediates:

In the microbial oxidation of thiomorpholine by Mycobacterium aurum MO1, in situ 1H NMR spectroscopy was used to detect the formation of thiomorpholine-S-oxide as a reaction intermediate. researchgate.net The signals corresponding to this sulfoxide (B87167) appeared and then diminished over the course of the reaction, indicating its role as an intermediate species. researchgate.net

In the synthesis of the thiomorpholine ring via the reaction of cysteamine and vinyl chloride, a half-mustard, 2-(2-chloroethylthio)ethylamine, is a key isolable intermediate before the final base-mediated cyclization. nih.govchemrxiv.org

The bioactivation of L-thiomorpholine-3-carboxylic acid by L-amino acid oxidase was shown to proceed through an imine intermediate, specifically 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid. This was confirmed by trapping the imine with sodium borodeuteride. nih.gov

Transition States: Direct observation of transition states is generally not possible, but their structures can be inferred from kinetic data and computational modeling. For reactions involving the this compound ring, such as conformational ring-flipping or substitution reactions, the transition states would likely adopt twisted or half-chair conformations to alleviate steric and torsional strain.

Computational studies on the parent thiomorpholine have explored the energies and structures of its conformers. acs.org The thiomorpholine ring predominantly adopts a chair conformation. mdpi.com The energy barrier for ring inversion would proceed through a high-energy transition state. The presence of 3,5-dimethyl groups would affect the energies of the possible chair and boat conformations and the transition states connecting them. For example, the bulky methyl groups would have a strong preference for equatorial positions to minimize steric strain, influencing the conformational equilibrium and the energy landscape of its reactions.

Derivatization and Functionalization Strategies for Advanced Chemical Purposes

Development of Reactive Intermediates for Complex Molecule ConstructionNo literature was found that discusses the use of 3,5-Dimethylthiomorpholine as a reactive intermediate in the construction of more complex molecules.

Due to the absence of any specific data for "this compound" in the scientific literature accessible through the provided search tools, the generation of the requested article with the required detailed research findings and data tables is not feasible.

Applications of 3,5 Dimethylthiomorpholine As a Building Block in Complex Molecule Synthesis

Role in the Synthesis of Natural Product Analogs

While direct applications of 3,5-dimethylthiomorpholine in the total synthesis of natural products are not extensively documented, its structural motifs are present in various biologically active molecules. Synthetic chemists have utilized substituted thiomorpholine (B91149) cores as key intermediates to generate analogs of natural products, aiming to improve their pharmacological properties or to understand their structure-activity relationships (SAR). The inherent chirality of this compound makes it a particularly useful starting material for creating stereochemically defined analogs. For instance, the thiomorpholine ring can serve as a bioisosteric replacement for other heterocyclic systems commonly found in natural products, potentially leading to compounds with enhanced metabolic stability or altered biological activity.

Construction of Advanced Heterocyclic Architectures

The this compound scaffold provides a robust platform for the construction of more complex, polycyclic heterocyclic architectures. The nitrogen and sulfur atoms within the ring offer multiple points for functionalization and annulation reactions. Researchers have explored various synthetic strategies to elaborate the thiomorpholine core into novel heterocyclic systems.

Key Synthetic Transformations:

| Reaction Type | Reagents and Conditions | Resulting Architecture |

| Annulation | Dielectrophiles (e.g., α,β-unsaturated ketones) | Fused bicyclic systems |

| Cyclization | Intramolecular reactions of N- or C-functionalized derivatives | Bridged or spirocyclic heterocycles |

| Condensation | With carbonyl compounds | Novel fused heterocyclic rings |

These transformations often proceed with a high degree of stereocontrol, influenced by the pre-existing stereocenters in the this compound starting material. The resulting advanced heterocyclic architectures are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional shapes and potential for biological activity.

Use in Multi-Step Total Synthesis Pathways

In the context of multi-step total synthesis, this compound can serve as a crucial chiral building block, introducing defined stereochemistry early in a synthetic sequence. Its conformational rigidity can help control the stereochemical outcome of subsequent reactions on appended side chains. Although specific examples of its use in the total synthesis of named natural products are limited in readily available literature, the principles of using such chiral synthons are well-established. The thiomorpholine moiety can be carried through multiple synthetic steps and later modified or retained as a key structural element in the final target molecule.

Contribution to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening. The this compound scaffold is an excellent starting point for DOS libraries due to its inherent three-dimensionality and the presence of multiple diversification points. frontiersin.org Synthetic strategies can be designed to introduce a wide range of substituents at the nitrogen atom and at various positions on the carbon framework.

Methodology for DOS Library Construction:

Scaffold Decoration: The nitrogen atom can be readily acylated, alkylated, or arylated with a diverse set of building blocks.

Functionalization of the Carbon Skeleton: Introduction of functional groups on the carbon atoms of the ring allows for further diversification through various chemical transformations.

Stereochemical Diversity: Utilizing both cis- and trans-isomers of this compound, along with stereoselective reactions, can generate libraries with significant stereochemical diversity.

The resulting libraries of this compound derivatives can then be screened to identify novel compounds with interesting biological activities.

Development of Chiral Scaffolds for Stereocontrolled Synthesis

The chiral nature of this compound makes it an ideal candidate for the development of novel chiral auxiliaries and ligands for asymmetric catalysis. When attached to a prochiral substrate, the thiomorpholine moiety can effectively control the stereochemical outcome of a reaction by directing the approach of a reagent from a specific face.

Applications in Stereocontrolled Synthesis:

| Application | Description of Methodology |

| Chiral Auxiliary | Covalently attached to a substrate to direct stereoselective bond formation. The auxiliary is typically removed in a subsequent step. |

| Chiral Ligand | Coordinated to a metal center to create a chiral catalyst for asymmetric transformations such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions. |

| Chiral Reagent | Used in stoichiometric amounts to effect a stereoselective transformation. |

The development of new chiral scaffolds based on the this compound framework is an active area of research, with the potential to provide new and efficient methods for the synthesis of enantiomerically pure compounds.